2-Ethoxy-4-(methoxymethoxy)benzaldehyde
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Overview
Description
2-Ethoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative characterized by the presence of ethoxy and methoxymethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Ethoxy-4-(methoxymethoxy)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-hydroxybenzaldehyde, followed by ethoxylation and methoxymethylation reactions to introduce the ethoxy and methoxymethoxy groups, respectively . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and methoxymethoxy groups can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ethoxy and methoxymethoxy groups influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Ethoxy-4-(methoxymethoxy)benzaldehyde can be compared with similar compounds such as 2-Ethoxy-4-methoxybenzaldehyde and 4-(2-Methoxy-ethoxy)-benzaldehyde . These compounds share structural similarities but differ in the specific substituents attached to the benzene ring. The unique combination of ethoxy and methoxymethoxy groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-ethoxy-4-(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11-6-10(15-8-13-2)5-4-9(11)7-12/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLRDBNTQSYHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OCOC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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